4-{3-[4-(3-Chlorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone
Overview
Description
The compound 4-{3-[4-(3-Chlorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone is a complex organic molecule that features a piperazine ring substituted with a chlorophenyl group, a hydroxypropoxy group, and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(3-Chlorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base to introduce the chlorophenyl group.
Addition of Hydroxypropoxy Group: The intermediate is then reacted with epichlorohydrin to introduce the hydroxypropoxy group.
Formation of Phenylmethanone Moiety: Finally, the compound is reacted with benzoyl chloride to form the phenylmethanone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(3-Chlorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{3-[4-(3-Chlorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{3-[4-(3-Chlorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
4-{3-[4-(3-Chlorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone: can be compared with similar compounds such as:
(4-{3-[4-(3-fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)(phenyl)methanone: Similar structure but with a fluorine atom instead of chlorine.
(4-{3-[4-(3-bromophenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)(phenyl)methanone: Similar structure but with a bromine atom instead of chlorine.
(4-{3-[4-(3-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)(phenyl)methanone: Similar structure but with a methyl group instead of chlorine.
These comparisons highlight the uniqueness of This compound in terms of its specific substituents and their effects on the compound’s properties and applications.
Properties
IUPAC Name |
[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3/c27-22-7-4-8-23(17-22)29-15-13-28(14-16-29)18-24(30)19-32-25-11-9-21(10-12-25)26(31)20-5-2-1-3-6-20/h1-12,17,24,30H,13-16,18-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRIWFNSYONHSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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